molecular formula C20H22O10 B2646273 Catechin 7-O-apiofuranoside CAS No. 81905-13-7

Catechin 7-O-apiofuranoside

Cat. No. B2646273
CAS RN: 81905-13-7
M. Wt: 422.386
InChI Key: OZEIRJMOKXRLCR-AXDKOMKPSA-N
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Description

Catechin 7-O-apiofuranoside is a flavan-3-ol compound . It has been identified in Ulmus davidiana var. japonica, a species belonging to the genus Ulmus . The Ulmus genus is known for its various physiological activities, including anti-ulcer, antioxidant, antibacterial, anti-cancer, immunity, and homeostasis maintenance effects .


Synthesis Analysis

The compound was isolated from the stems and barks of Ulmus davidiana var. japonica . The structure was elucidated by various spectroscopic methods including high-resolution TOF mass spectrometry, 1H-NMR and 13C-NMR spectrometry .


Molecular Structure Analysis

The molecular structure of Catechin 7-O-apiofuranoside is represented as C20H22O10 . It has a molar mass of 422.1213 g/mol . The InChI representation of the molecule is InChI=1S/C20H22O10/c21-7-20 (27)8-28-19 (18 (20)26)29-10-4-13 (23)11-6-15 (25)17 (30-16 (11)5-10)9-1-2-12 (22)14 (24)3-9/h1-5,15,17-19,21-27H,6-8H2/t15-,17+,18-,19-,20+/m0/s1 .


Chemical Reactions Analysis

The compound has been found to inhibit collagen synthesis in hepatic stellate cells (HSCs) . It has shown the strongest inhibitory effects on HSC activation in protein and qPCR analyses .


Physical And Chemical Properties Analysis

The compound is a yellowish amorphous powder . It has a topological polar surface area of 173.44, seven hydrogen bond donors, and ten hydrogen bond acceptors . Its logP value is 1.38, and its molar refractivity is 102.40 .

Scientific Research Applications

Antioxidant Activity

HPLC Analysis and Antioxidant Activity of Ulmus davidiana and Some Flavonoids This study investigated the antioxidative activities of Catechin 7-O-apiofuranoside, examining its abilities to promote metal chelation, prevent lipid peroxidation, and inhibit DNA cleavage. It was found that Catechin 7-O-apiofuranoside exhibited weak metal-chelating activity compared to α-tocopherol, but showed moderate protective activity against DNA cleavage. The results underscore its antioxidative potential (Jung, Heo, & Wang, 2010).

Anti-inflammatory Effects

Antioxidative and Anti-inflammatory Effects of Phenolic Compounds from the Roots of Ulmus macrocarpa This research demonstrated the antioxidative and anti-inflammatory effects of phenolic compounds, including Catechin 7-O-apiofuranoside, from the roots of Ulmus macrocarpa. The compounds exhibited moderate antioxidative activities and reduced nitric oxide production in LPS-stimulated RAW 264.7 cells, suggesting their potential as antioxidant and anti-inflammatory agents (Kwon, Kim, & Park, 2011).

Antioxidant and Anti-inflammatory Activity of Stem Bark Extracts from Ulmus davidiana var. japonica This study explored the antioxidant and anti-inflammatory activity of Catechin 7-O-apiofuranoside from Ulmus davidiana var. japonica stem barks. The extracts and the compound demonstrated significant antioxidant potential and inhibited nitric oxide production in Raw 264.7 cells more effectively than the control, indicating potent anti-inflammatory activity (Kim, Kwon, Lim, & Bae, 2010).

Hepatic Protective Effects

(–)-Catechin-7-O-β-d-Apiofuranoside Inhibits Hepatic Stellate Cell Activation by Suppressing the STAT3 Signaling Pathway This research highlighted the hepatic protective effects of Catechin 7-O-apiofuranoside. The study showed that it significantly inhibited hepatic stellate cell activation, a key event in hepatic fibrogenesis, by blocking the STAT3 signaling pathway. This suggests its potential as a preventive and therapeutic agent for the management of hepatic fibrosis (Park et al., 2019).

Mechanism of Action

Catechin 7-O-apiofuranoside significantly inhibits HSC activation via blocking the signal transducer and activator of transcription 3 (STAT3) signaling pathway . It inhibits phosphorylation of STAT3 and translocation of STAT3 to the nucleus . It also inhibits expressions of MMP-2 and MMP-9, which are downstream genes of STAT3 signaling .

Future Directions

The compound has shown promising results in inhibiting hepatic fibrosis . Future research could focus on further understanding the molecular mechanisms associated with its effects and exploring its potential therapeutic applications in treating liver diseases .

properties

IUPAC Name

(2R,3S)-7-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O10/c21-7-20(27)8-28-19(18(20)26)29-10-4-13(23)11-6-15(25)17(30-16(11)5-10)9-1-2-12(22)14(24)3-9/h1-5,15,17-19,21-27H,6-8H2/t15-,17+,18-,19-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEIRJMOKXRLCR-AXDKOMKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)OC3C(C(CO3)(CO)O)O)C4=CC(=C(C=C4)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O[C@H]3[C@@H]([C@](CO3)(CO)O)O)C4=CC(=C(C=C4)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Catechin 7-O-apiofuranoside

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